molecular formula C13H10ClN3OS B5883839 3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide

3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B5883839
M. Wt: 291.76 g/mol
InChI Key: QSPJLZHKVTWKTK-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyridinylcarbamothioyl moiety, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-aminopyridine . The reaction conditions are as follows:

    Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 2-aminopyridine

    Solvent: Acetone

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-10-5-3-4-9(8-10)12(18)17-13(19)16-11-6-1-2-7-15-11/h1-8H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPJLZHKVTWKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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